
2-chloro-N-(2,4,5-trimethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,4,5-trimethoxybenzyl)acetamide is a chemical compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.71 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO4/c1-16-9-5-11(18-3)10(17-2)4-8(9)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a predicted melting point of 170.30° C and a predicted boiling point of 459.1° C at 760 mmHg . The density is predicted to be 1.2 g/cm3 , and the refractive index is predicted to be n20D 1.52 .Scientific Research Applications
Peptide Synthesis
Compounds related to "2-chloro-N-(2,4,5-trimethoxybenzyl)acetamide" have been utilized in the synthesis of peptides. For example, derivatives like the 2,4,6-trimethylbenzyl esters of amino acids have been employed in the construction of peptide chains. This involves the crystallization of hydrochlorides by treatment with methanolic hydrogen chloride, showcasing a method for generating peptides under mild conditions (Stewart, 1967).
Molecular Structure Analysis
The structural analysis of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide, a compound with a similar structure, highlights the significance of understanding the conformational characteristics of acetamide derivatives. Such studies are crucial for drug design, where the spatial arrangement of molecules affects their biological activity (Hajjem et al., 1993).
Adjuvant Activity in Vaccines
In the realm of immunology, derivatives of peptidoglycan have demonstrated adjuvant activity, indicating their potential use in enhancing the immune response to vaccines. This application is particularly relevant for compounds with acetamide structures, suggesting a pathway for the development of more effective vaccination strategies (Merser et al., 1975).
Phase Transfer Catalysis
Polymers containing the acetamide structure have shown efficacy as phase transfer catalysts. This application is crucial in facilitating reactions between compounds in different phases, enhancing the efficiency of chemical syntheses. The ability of these polymers to serve as effective catalysts opens up new avenues in green chemistry and industrial processes (Kondo et al., 1986).
Drug Design and Discovery
In drug discovery, the design of analogues to well-known pharmaceutical compounds, such as paracetamol, demonstrates the utility of acetamide derivatives in creating new analgesic and antipyretic agents. This highlights the potential for compounds like "this compound" in the development of new medications with improved efficacy and safety profiles (Reddy et al., 2014).
Safety and Hazards
The safety information for 2-chloro-N-(2,4,5-trimethoxybenzyl)acetamide includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.
properties
IUPAC Name |
2-chloro-N-[(2,4,5-trimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-9-5-11(18-3)10(17-2)4-8(9)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOGVMZRSUZOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC(=O)CCl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)
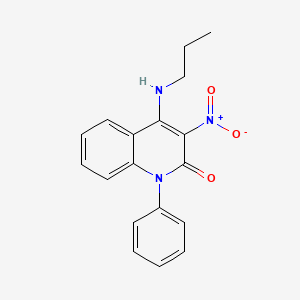
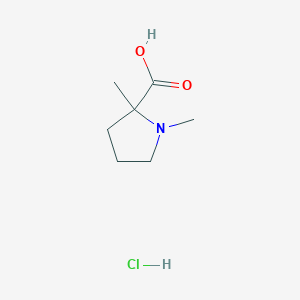
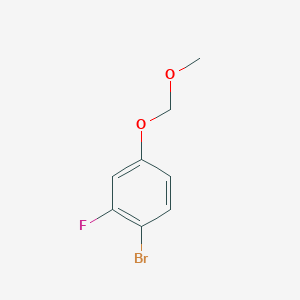
![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)
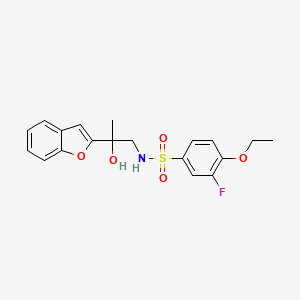
![1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2885676.png)

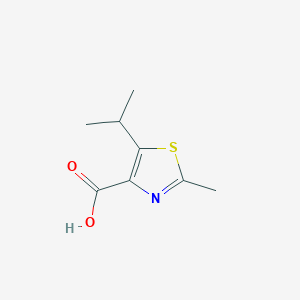

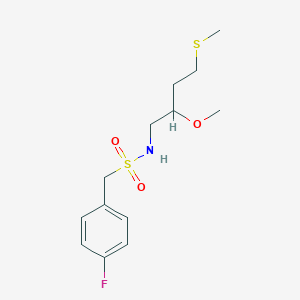
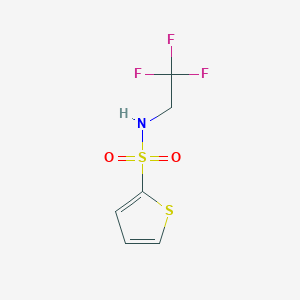

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2885690.png)